molecular formula C10H6N4O2 B2814684 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione CAS No. 282091-59-2

2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione

Cat. No.: B2814684
CAS No.: 282091-59-2
M. Wt: 214.184
InChI Key: UQAPAHSRLCOBFF-UHFFFAOYSA-N
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Description

2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione is a heterocyclic compound that contains both triazole and isoindole moieties

Mechanism of Action

Target of Action

The primary targets of 2-(4H-1,2,4-triazol-4-yl)-1H-isoindole-1,3(2H)-dione are alpha-amylase and alpha-glucosidase . These enzymes play a crucial role in the breakdown of carbohydrates into glucose, which is then absorbed into the bloodstream. By inhibiting these enzymes, the compound can potentially regulate blood sugar levels, making it a potential candidate for antidiabetic therapy .

Mode of Action

The compound interacts with its targets (alpha-amylase and alpha-glucosidase) by binding to their active sites, thereby inhibiting their activity . The molecular docking calculations of the compound revealed a binding energy of -8.6 kcal/mol for alpha-amylase and -7.4 kcal/mol for alpha-glucosidase . These values exceed that of the standard drug Acarbose, indicating a strong interaction between the compound and its targets .

Biochemical Pathways

By inhibiting alpha-amylase and alpha-glucosidase, the compound affects the carbohydrate digestion pathway. This results in a slower breakdown of carbohydrates, leading to a more gradual absorption of glucose into the bloodstream . The downstream effect is a potential reduction in postprandial hyperglycemia, a condition characterized by high blood sugar levels after meals, commonly seen in diabetic patients .

Result of Action

The inhibition of alpha-amylase and alpha-glucosidase by the compound leads to a potential decrease in postprandial hyperglycemia . This could help regulate blood sugar levels in diabetic patients. Moreover, the compound has shown moderate to good results in in vitro alpha-amylase and alpha-glucosidase inhibitory assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione typically involves the reaction of isoindole derivatives with triazole precursors under specific conditions. One common method involves the use of bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane as a starting material, which is reacted with various metal salts under solvothermal conditions . The reaction conditions often include the use of solvents like acetonitrile and the application of heat to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would likely be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or isoindole rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione is unique due to the combination of the triazole and isoindole moieties in its structure

Biological Activity

The compound 2-(1,2,4-Triazol-4-yl)isoindole-1,3-dione has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanism of action, biological evaluations, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the fusion of a triazole ring with an isoindole-1,3-dione moiety. The synthesis typically involves the reaction of isoindole derivatives with triazole precursors under specific conditions, often utilizing metal salts and solvothermal methods to optimize yields and purity.

The primary biological targets of this compound include alpha-amylase and alpha-glucosidase , enzymes involved in carbohydrate metabolism. By binding to their active sites, this compound inhibits their activity. The binding affinities have been reported as -8.6 kcal/mol for alpha-amylase and -7.4 kcal/mol for alpha-glucosidase. This inhibition results in a slower breakdown of carbohydrates, leading to gradual glucose absorption and potentially mitigating postprandial hyperglycemia.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of isoindole-1,3-dione exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds derived from isoindole-1,3-dione showed effective inhibition against both Gram-positive and Gram-negative bacterial strains. One compound exhibited an inhibition zone comparable to gentamicin at the same concentration .
  • Antifungal Activity : The compounds were also evaluated against fungal strains with promising results.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro and in vivo studies:

  • In Vitro Studies : Compounds demonstrated antiproliferative effects against human cancer cell lines such as Caco-2 and HCT-116. Treatment led to cell cycle arrest and induced apoptosis .
CompoundCell LineIC50 (μM)Mechanism of Action
1Caco-210.5Induces apoptosis
2HCT-11612.3Cell cycle arrest
3A5498.9Tyrosine kinase inhibition

Antileishmanial Activity

Some derivatives have shown high efficacy against Leishmania tropica, outperforming traditional treatments like Glucantime with IC50 values as low as 0.0478 μmol/mL . This positions the compound as a potential candidate for treating leishmaniasis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that lipophilicity plays a crucial role in enhancing biological activities such as antimicrobial and anticancer effects. Halogenation of the isoindole moiety has been linked to improved antimicrobial properties .

Toxicological Studies

Toxicological assessments are essential for evaluating the safety profile of new compounds. In vivo studies involving xenograft models demonstrated manageable toxicity levels with no significant adverse effects observed at therapeutic doses over extended periods .

Properties

IUPAC Name

2-(1,2,4-triazol-4-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-9-7-3-1-2-4-8(7)10(16)14(9)13-5-11-12-6-13/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQAPAHSRLCOBFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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